
Cobalt--platinum (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-platinum (1/3) is an intermetallic compound composed of cobalt and platinum in a 1:3 ratio. This compound is known for its unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications. The combination of cobalt and platinum results in a material that exhibits high stability, durability, and efficiency in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt-platinum (1/3) can be synthesized using various methods, including solution plasma sputtering, liquid phase synthesis, and electrodeposition. One common method involves the use of metal wire electrodes in a solution plasma sputtering process, followed by thermal annealing. This method produces platinum-cobalt nanoparticles with enhanced catalytic activity .
Another approach is the liquid phase synthesis method, which uses sodium borohydride as a reducing agent and triethylamine as a complexing agent. The resulting nanoparticles are then subjected to sequential heat-treatment to improve their catalytic properties .
Industrial Production Methods: In industrial settings, cobalt-platinum (1/3) is often produced using electrodeposition techniques. This involves the deposition of cobalt and platinum from an electrolyte solution onto a substrate, followed by heat treatment to achieve the desired intermetallic structure. This method allows for precise control over the composition and properties of the resulting material .
Chemical Reactions Analysis
Types of Reactions: Cobalt-platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic and geometric properties of the platinum-cobalt alloy.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-platinum (1/3) include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to optimize the catalytic activity of the material .
Major Products: The major products formed from reactions involving cobalt-platinum (1/3) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are often oxides of cobalt and platinum, while reduction reactions may yield metallic cobalt and platinum .
Scientific Research Applications
Cobalt-platinum (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and oxidation processes. Its high stability and efficiency make it an ideal catalyst for fuel cells and other energy conversion devices .
In biology and medicine, cobalt-platinum (1/3) is being explored for its potential use in drug delivery systems and as an anticancer agent. The compound’s magnetic properties also make it suitable for use in magnetic resonance imaging (MRI) contrast agents .
In industry, cobalt-platinum (1/3) is used in the production of hard magnetic materials, which are essential for various electronic and mechanical applications. Its durability and high coercivity make it an excellent choice for permanent magnets and magnetic storage devices .
Mechanism of Action
The mechanism by which cobalt-platinum (1/3) exerts its effects is primarily related to its electronic structure and catalytic properties. The intermetallic interactions between cobalt and platinum result in unique electronic configurations that enhance the material’s catalytic activity. These interactions facilitate the selective cleavage of chemical bonds, such as carbon-oxygen bonds, in various substrates .
The molecular targets and pathways involved in the compound’s action depend on the specific application. For example, in catalytic processes, the material’s active sites interact with reactant molecules to lower the activation energy and increase the reaction rate .
Comparison with Similar Compounds
Cobalt-platinum (1/3) can be compared with other similar intermetallic compounds, such as platinum-nickel and platinum-copper alloys. While these compounds also exhibit catalytic properties, cobalt-platinum (1/3) is unique in its high stability and durability, making it more suitable for long-term applications .
List of Similar Compounds:- Platinum-nickel (Pt-Ni)
- Platinum-copper (Pt-Cu)
- Platinum-iron (Pt-Fe)
- Platinum-ruthenium (Pt-Ru)
These compounds share some similarities with cobalt-platinum (1/3) but differ in their specific properties and applications. For instance, platinum-nickel alloys are known for their high catalytic activity in fuel cell applications, while platinum-copper alloys are used in selective hydrogenation reactions .
Properties
CAS No. |
12052-40-3 |
|---|---|
Molecular Formula |
CoPt3 |
Molecular Weight |
644.2 g/mol |
IUPAC Name |
cobalt;platinum |
InChI |
InChI=1S/Co.3Pt |
InChI Key |
GUBSQCSIIDQXLB-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
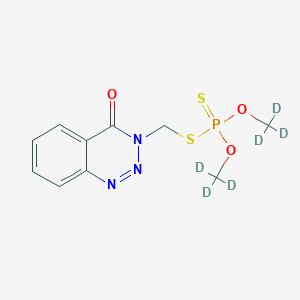
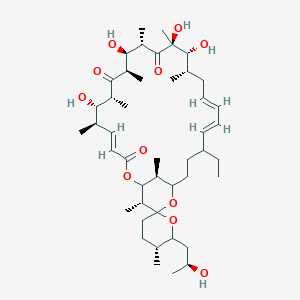
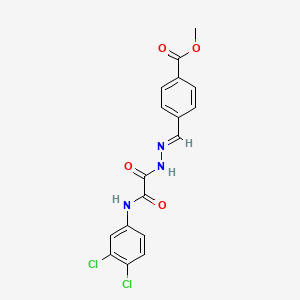
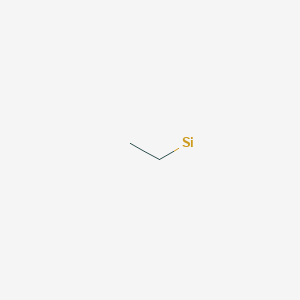


![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)
![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
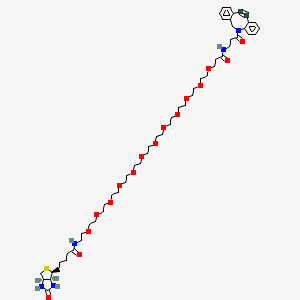
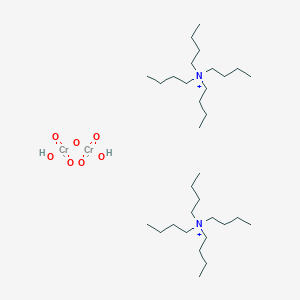
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

